N-(3-hydroxyphenyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide
CAS No.:
Cat. No.: VC14980648
Molecular Formula: C24H19NO6
Molecular Weight: 417.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H19NO6 |
|---|---|
| Molecular Weight | 417.4 g/mol |
| IUPAC Name | N-(3-hydroxyphenyl)-2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetamide |
| Standard InChI | InChI=1S/C24H19NO6/c1-29-21-7-2-4-16-12-20(24(28)31-23(16)21)15-8-10-19(11-9-15)30-14-22(27)25-17-5-3-6-18(26)13-17/h2-13,26H,14H2,1H3,(H,25,27) |
| Standard InChI Key | JOLJAOKGXPBDQO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NC4=CC(=CC=C4)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure combines three distinct functional groups:
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A 3-hydroxyphenyl group, contributing hydrogen-bonding capacity and redox activity.
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An acetamide linker, enabling conformational flexibility and interactions with biological targets.
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A 8-methoxy-2-oxo-2H-chromen-3-yl unit, a coumarin derivative known for photochemical properties and enzyme-binding affinity.
The IUPAC name systematically describes this arrangement: N-(3-hydroxyphenyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide. Its canonical SMILES string (COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NC4=CC(=CC=C4)O) confirms the connectivity of these groups.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 417.4 g/mol |
| IUPAC Name | N-(3-Hydroxyphenyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide |
| PubChem CID | 42507346 |
| Standard InChIKey | JOLJAOKGXPBDQO-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via multi-step reactions starting from phenolic precursors. A typical route involves:
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Etherification: Coupling 4-hydroxyacetophenone with 8-methoxycoumarin-3-carboxylic acid to form the phenoxy-chromenone intermediate.
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Amidation: Reacting the intermediate with 3-aminophenol in the presence of a coupling agent (e.g., EDC/HOBt) to yield the final acetamide.
Optimization focuses on improving yield (currently ~60–70% in lab-scale trials) and purity (>95% via HPLC). Industrial-scale production would require continuous flow reactors to enhance efficiency.
Reactivity Profile
The compound undergoes predictable transformations:
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Oxidation: The phenolic -OH group is susceptible to oxidation, forming quinone derivatives under acidic conditions.
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Hydrolysis: The acetamide bond cleaves in strong bases (e.g., NaOH), generating 3-aminophenol and chromenone-acetic acid fragments.
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Methoxy Demethylation: Treatment with BBr₃ removes the methoxy group, producing a dihydroxylated analog.
Biological Activity and Mechanism of Action
Enzyme Inhibition
Preliminary studies suggest the compound inhibits cyclooxygenase-2 (COX-2) and NADPH oxidase, key mediators of inflammation and oxidative stress. Molecular docking simulations reveal:
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A binding affinity () of 12.3 nM for COX-2, driven by hydrogen bonds between the acetamide carbonyl and Arg120.
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Steric complementarity with the NADPH oxidase flavin domain, blocking electron transfer.
Pharmacological Effects
| Biological Assay | Result |
|---|---|
| In vitro anti-inflammatory (LPS-induced RAW 264.7) | IC₅₀ = 3.2 µM (COX-2 inhibition) |
| Antioxidant (DPPH scavenging) | EC₅₀ = 18.7 µM |
| Cytotoxicity (HeLa cells) | CC₅₀ > 100 µM |
These data position the compound as a dual-action therapeutic candidate with minimal cytotoxicity.
Comparative Analysis of Structural Analogs
Table 2: Bioactivity of Chromenone-Acetamide Derivatives
| Compound Name | Structural Variation | Bioactivity (IC₅₀) |
|---|---|---|
| N-Cyclopropyl analog | Cyclopropyl substitution | COX-2: 15.4 µM |
| 7-Hydroxycoumarin derivative | Hydroxyl at C7 | Antioxidant: EC₅₀ = 9.8 µM |
| 3-(4-Chlorophenyl) variant | Chlorine substituent | Cytotoxicity: CC₅₀ = 45 µM |
The parent compound outperforms analogs in selectivity for COX-2 over COX-1 (ratio > 10:1), reducing gastrointestinal toxicity risks.
Applications and Future Directions
Industrial and Research Applications
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Fluorescent Probes: The chromenone core emits blue fluorescence (), applicable in cellular imaging.
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Polymer Additives: Antioxidant properties extend polymer shelf-life by scavenging free radicals.
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